![molecular formula C14H21ClN2O3 B7529041 2-[4-[(Butan-2-ylamino)methyl]-2-chloro-6-methoxyphenoxy]acetamide](/img/structure/B7529041.png)
2-[4-[(Butan-2-ylamino)methyl]-2-chloro-6-methoxyphenoxy]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-[(Butan-2-ylamino)methyl]-2-chloro-6-methoxyphenoxy]acetamide is a synthetic organic compound with potential applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes a butan-2-ylamino group, a chloro group, and a methoxyphenoxy group attached to an acetamide backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[(Butan-2-ylamino)methyl]-2-chloro-6-methoxyphenoxy]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 2-chloro-6-methoxyphenol with butan-2-ylamine in the presence of a suitable base to form the intermediate 2-chloro-6-methoxyphenoxybutan-2-ylamine.
Acetylation: The intermediate is then acetylated using acetic anhydride or acetyl chloride to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
2-[4-[(Butan-2-ylamino)methyl]-2-chloro-6-methoxyphenoxy]acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while hydrolysis can produce carboxylic acids and amines.
Scientific Research Applications
2-[4-[(Butan-2-ylamino)methyl]-2-chloro-6-methoxyphenoxy]acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[4-[(Butan-2-ylamino)methyl]-2-chloro-6-methoxyphenoxy]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-{4-[(Butan-2-ylamino)methyl]phenoxy}acetamide
- 2-[[4-(Butan-2-ylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]sulfanyl]-N-(2-chlorophenyl)acetamide
Uniqueness
2-[4-[(Butan-2-ylamino)methyl]-2-chloro-6-methoxyphenoxy]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-[4-[(butan-2-ylamino)methyl]-2-chloro-6-methoxyphenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21ClN2O3/c1-4-9(2)17-7-10-5-11(15)14(12(6-10)19-3)20-8-13(16)18/h5-6,9,17H,4,7-8H2,1-3H3,(H2,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTNWOEOVNFMBEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCC1=CC(=C(C(=C1)Cl)OCC(=O)N)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[1-(dimethylamino)-1-oxopropan-2-yl]-2-methylbenzamide](/img/structure/B7528958.png)
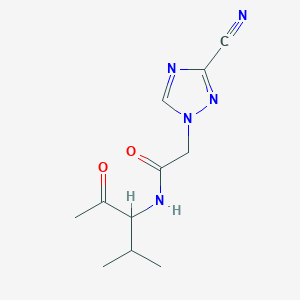
![N-(3-methyl-1,2-oxazol-5-yl)-2-[methyl(thiophen-2-ylmethyl)amino]propanamide](/img/structure/B7528977.png)
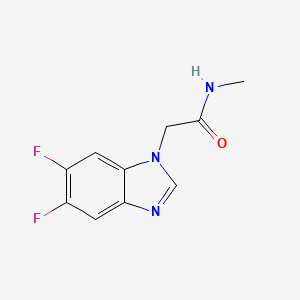
![[1-(4-Methylpiperidin-1-yl)-1-oxopropan-2-yl]urea](/img/structure/B7528984.png)
![2-[(2-Amino-6-chloropyrimidin-4-yl)amino]-1-(2-fluorophenyl)ethanol](/img/structure/B7528989.png)
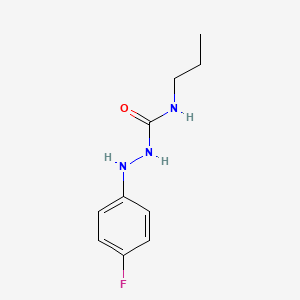
![2-(Benzylsulfanylmethyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7529012.png)
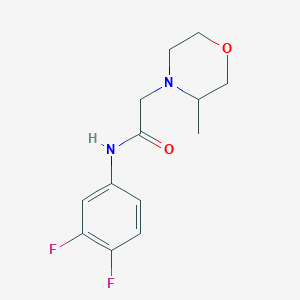

![1-[1-(Dimethylsulfamoylamino)propan-2-yl]-2,3-dihydroindole](/img/structure/B7529047.png)
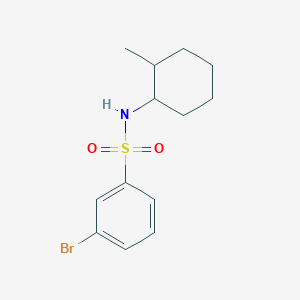
![4-N-[1-(1,3-benzodioxol-5-yl)ethyl]-6-chloropyrimidine-2,4-diamine](/img/structure/B7529060.png)
![6-tert-butyl-N-(1,1-dioxothiolan-3-yl)imidazo[2,1-b][1,3,4]thiadiazol-2-amine](/img/structure/B7529066.png)
